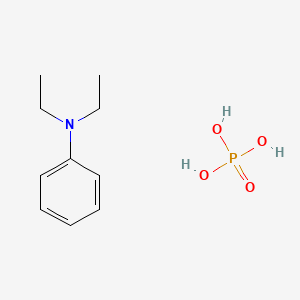

N,N-Diethylanilinium phosphate

Description

Properties

CAS No. |

74332-33-5 |

|---|---|

Molecular Formula |

C10H18NO4P |

Molecular Weight |

247.23 g/mol |

IUPAC Name |

N,N-diethylaniline;phosphoric acid |

InChI |

InChI=1S/C10H15N.H3O4P/c1-3-11(4-2)10-8-6-5-7-9-10;1-5(2,3)4/h5-9H,3-4H2,1-2H3;(H3,1,2,3,4) |

InChI Key |

SYFHVAXPGBGELT-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC=CC=C1.OP(=O)(O)O |

Related CAS |

85006-32-2 |

Origin of Product |

United States |

Synthetic Methodologies for N,n Diethylanilinium Phosphate and Precursors

Direct Synthesis of N,N-Diethylanilinium Phosphate (B84403) and Related Salts

The formation of N,N-Diethylanilinium phosphate is a direct acid-base reaction, resulting in a salt composed of the N,N-diethylanilinium cation and the phosphate anion.

Proton Transfer Reactions for Salt Formation

The synthesis of anilinium phosphate salts is fundamentally a proton transfer reaction. This process involves the donation of a proton (H⁺) from a Brønsted-Lowry acid to the lone pair of electrons on the nitrogen atom of the aniline (B41778) derivative, which acts as a Brønsted-Lowry base. In the case of this compound, phosphoric acid (H₃PO₄) serves as the proton donor, and N,N-diethylaniline is the proton acceptor.

The reaction can be represented as: C₆H₅N(CH₂CH₃)₂ + H₃PO₄ → [C₆H₅NH(CH₂CH₃)₂]⁺[H₂PO₄]⁻

This acid-base reaction results in the formation of the N,N-diethylanilinium cation and the dihydrogen phosphate anion. The formation of such proton transfer complexes can be identified by changes in spectroscopic data. For instance, the transformation of a nitrophenol to its corresponding nitrophenolate through proton transfer leads to a significant redshift in its UV-vis absorption bands. mdpi.com A similar principle applies to the protonation of anilines.

A patented method for a related compound, p-amino-N,N-dimethylaniline phosphate, illustrates this process. The synthesis involves dissolving the amine directly into phosphoric acid, which facilitates the proton transfer and subsequent salt formation. google.com

Crystallization Techniques for this compound

Following the proton transfer reaction in solution, the isolation of the solid this compound salt is typically achieved through crystallization. The process relies on the lower solubility of the salt in the reaction medium under specific conditions.

A method analogous to the synthesis of similar anilinium phosphate salts involves dissolving the N,N-diethylaniline in phosphoric acid and stirring the solution at a moderately elevated temperature, for example, between 40 and 60 °C. google.com This process encourages the formation of a supersaturated solution from which the salt crystallizes upon cooling or continued stirring. The solid crystalline product is then isolated by filtration, washed to remove any unreacted starting materials, and dried to yield the final phosphate salt. google.com

Table 1: Crystallization Parameters for Anilinium Phosphate Salts

| Parameter | Condition | Purpose | Source |

|---|---|---|---|

| Solvent | Phosphoric Acid | Reactant and medium for crystallization | google.com |

| Temperature | 40–60 °C | To facilitate dissolution and reaction | google.com |

| Agitation | Stirring | To promote reaction and induce crystallization | google.com |

| Isolation | Filtration | To separate the solid crystalline product | google.com |

| Final Step | Drying | To remove residual solvent | google.com |

Synthesis of N,N-Diethylaniline, the Organic Cation Precursor

N,N-Diethylaniline is the key organic precursor required for the synthesis of this compound. It is commercially produced through various methods, primarily involving the alkylation of aniline.

Alkylation Approaches for N,N-Dialkylanilines

The N-alkylation of aniline is a foundational reaction in organic synthesis for producing N-alkylated and N,N-dialkylated anilines. jocpr.com The primary challenge in these syntheses is controlling the degree of alkylation to selectively obtain the desired mono- or di-substituted product and avoid the formation of quaternary ammonium (B1175870) salts. jocpr.com

One established method involves heating aniline hydrochloride with an alcohol, such as 95% ethanol, in an autoclave at elevated temperatures (e.g., 180 °C) for several hours. prepchem.com Another variation uses a mixture of aniline, aniline hydrochloride, and methanol (B129727), heated to 230-240 °C. prepchem.com These high-temperature, high-pressure methods drive the substitution reaction forward.

Table 2: Comparison of High-Temperature Alkylation Methods for Anilines

| Method | Reactants | Temperature | Pressure | Yield | Source |

|---|---|---|---|---|---|

| Ethanol Alkylation | Aniline hydrochloride, 95% alcohol | 180 °C | Autoclave pressure | 80% | prepchem.com |

| Methanol Alkylation | Aniline, Aniline hydrochloride, Methanol | 230–240 °C | Autoclave pressure | Not specified | prepchem.com |

| Sulfuric Acid Method | Aniline, Methanol, Sulfuric acid | 215 °C | ~30 atm | 95% | prepchem.com |

Catalytic Synthesis Routes to N,N-Diethylaniline

Modern synthetic strategies often employ catalysts to achieve higher efficiency and selectivity under milder reaction conditions. Catalytic routes for N,N-dialkylation of anilines are well-documented.

Zeolite catalysts, such as β zeolite molecular sieves, have been effectively used for the synthesis of N,N-dimethylaniline from aniline and methanol. researchgate.net These solid acid catalysts facilitate the alkylation on their porous surfaces. Optimal conditions for this process were found to be a temperature of 240-250 °C, with the aniline to methanol molar ratio of 1:3, achieving an aniline conversion greater than 99% and selectivity for N,N-dimethylaniline greater than 86%. researchgate.net

Another approach involves reductive amination. N-alkylation of 2,6-diethyl aniline has been achieved with excellent yield at room temperature using a Palladium on carbon (Pd/C) catalyst with ammonium formate (B1220265) as a hydrogen donor. jocpr.com A one-pot synthesis of N,N-dimethylaniline from nitrobenzene (B124822) and methanol has also been developed using a Raney-Ni® catalyst. rsc.orgresearchgate.net In this process, methanol serves simultaneously as a hydrogen source for the reduction of the nitro group, an alkylating agent, and a solvent, resulting in a high yield of up to 98%. rsc.orgresearchgate.net

Table 3: Catalytic Routes to N,N-Dialkylanilines

| Catalyst | Substrates | Key Conditions | Product | Outcome | Source |

|---|---|---|---|---|---|

| β Zeolite | Aniline, Methanol | 240–250 °C | N,N-Dimethylaniline | >99% conversion, >86% selectivity | researchgate.net |

| Pd/C | 2,6-diethyl aniline, Acetaldehyde | Room temperature, Ammonium formate | N-ethyl-2,6-diethyl aniline | Excellent yield | jocpr.com |

| Raney-Ni® | Nitrobenzene, Methanol | 443 K (170 °C) | N,N-Dimethylaniline | Up to 98% yield | rsc.orgresearchgate.net |

Purification Strategies for N,N-Diethylaniline

The crude product from the synthesis of N,N-diethylaniline often contains unreacted aniline, mono-ethylaniline, and other byproducts. Several purification strategies are employed to isolate the desired tertiary amine.

A common initial step involves neutralizing any acid catalyst or hydrochloride salt with a base, such as sodium hydroxide (B78521) solution. prepchem.comprepchem.com One effective method for removing residual primary and secondary amines is to react the crude mixture with p-toluenesulfonyl chloride. prepchem.com Monoethylaniline reacts to form a non-volatile sulfonamide derivative, allowing the desired N,N-diethylaniline to be separated by steam distillation. prepchem.com The distilled product can be further purified by salting it out of the distillate, separating the organic layer, and performing a final fractional distillation, collecting the fraction boiling at approximately 217 °C. prepchem.com

For the related N,N-dimethylaniline, purification can be achieved by refluxing with acetic anhydride, which acetylates and thus removes primary and secondary amines, followed by fractional distillation. lookchem.com Other methods include the formation and recrystallization of picrate (B76445) or oxalate (B1200264) salts, which are then decomposed with a base to regenerate the pure amine. lookchem.com Suitable drying agents for the final product include potassium hydroxide (KOH), sodium hydroxide (NaOH), and calcium sulfate (B86663) (CaSO₄). prepchem.comlookchem.com

Table 4: Summary of Purification Techniques for N,N-Dialkylanilines

| Technique | Reagent/Method | Purpose | Source |

|---|---|---|---|

| Neutralization | Sodium Hydroxide | Removes acid catalysts/salts | prepchem.comprepchem.com |

| Derivatization | p-Toluenesulfonyl chloride | Removes mono-alkylated aniline | prepchem.com |

| Acylation | Acetic Anhydride | Removes primary and secondary amines | lookchem.com |

| Distillation | Steam Distillation / Fractional Distillation | Separation based on volatility | prepchem.com |

| Salt Formation | Picric Acid / Oxalic Acid | Formation and recrystallization of salts | lookchem.com |

| Drying | Potassium Hydroxide (KOH) | Removal of residual water | prepchem.comlookchem.com |

Phosphorylation Reactions Involving N,N-Diethylaniline

The phosphorylation of N,N-diethylaniline is a significant transformation that leverages the nucleophilic character of the aromatic amine. This process can be directed to occur at either the nitrogen atom (N-phosphorylation) or the aromatic ring (C-phosphorylation), depending on the reagents and reaction conditions employed.

C- and N-Phosphorylation Pathways in Tertiary Amines

Tertiary amines, including N,N-diethylaniline, exhibit dual reactivity in phosphorylation reactions, leading to products substituted at either the nitrogen atom or the carbon framework. N-phosphorylation typically involves the direct attack of the nitrogen's lone pair of electrons on the phosphorus center. In contrast, C-phosphorylation of N,N-diethylaniline often proceeds through the formation of enamine intermediates, which are then subject to electrophilic attack by the phosphorylating agent. researchgate.net

The interplay between these two pathways is a subject of detailed study, with outcomes influenced by the specific phosphorylating agent and reaction environment. All proteins that undergo O-GlcNAcylation, a modification on serine and threonine residues, are also known to be phosphoproteins, highlighting the complex and often interconnected nature of such modifications in biological and chemical systems. nih.gov In some systems, these two processes can be competitive, occurring at the same or nearby sites on a molecule. nih.gov

Modern synthetic methods have expanded the scope of these transformations. For instance, visible-light-mediated α-phosphorylation of N-aryl tertiary amines can proceed through the formation of an electron-donor-acceptor (EDA) complex, offering a novel pathway for C-H functionalization adjacent to the nitrogen atom. rsc.org

| Pathway | Description | Key Intermediates | Typical Product |

|---|---|---|---|

| N-Phosphorylation | Direct attack of the nitrogen lone pair on an electrophilic phosphorus center. | Ammonium-phosphorus adduct | N-phosphorylated aniline |

| C-Phosphorylation | Electrophilic attack on the aromatic ring, often facilitated by the formation of enamine tautomers. researchgate.net | Enamines, Sigma complex | C-phosphorylated aniline |

| Photocatalytic α-Phosphorylation | Visible-light induced reaction proceeding via an electron-donor-acceptor (EDA) complex, leading to phosphorylation at the carbon alpha to the nitrogen. rsc.org | Radical cation, EDA complex | α-phosphorylated N-aryl amine |

Reactivity of N,N-Diethylaniline with Phosphorus Halides

Phosphorus halides are common reagents for the phosphorylation of N,N-diethylaniline. The reaction between N,N-diethylaniline and phosphorus pentachloride is a notable example that has been studied to understand the formation of C- and N-chlorophosphorylated enamines. researchgate.net The reactivity is highly dependent on the reaction conditions.

In addition to being the primary substrate, N,N-diethylaniline is frequently used as a base or acid scavenger in reactions involving phosphorus halides like phosphorus oxychloride. oregonstate.edu For example, in the chlorination of purin-8-ols with phosphorus oxychloride, N,N-diethylaniline facilitates the reaction, during which a phosphorylated form of N,N-diethylaniline may be generated as an intermediate or side product. oregonstate.edu

The reactivity of related N,N-dialkylaniline N-oxides with thionyl halides provides insight into the electronic effects of the amino group on the aromatic ring. Treatment of N,N-dimethylaniline N-oxide with thionyl bromide results in exclusive bromination at the para-position, whereas thionyl chloride yields predominantly the ortho-chloro product. nih.gov These findings underscore the nuanced control that reagent choice can exert over the regioselectivity of reactions involving aniline derivatives. nih.gov

| Phosphorus Halide | Role of N,N-Diethylaniline | Observed Outcome/Product Type | Reference |

|---|---|---|---|

| Phosphorus Pentachloride (PCl₅) | Substrate | Formation of C- and N-chlorophosphorylated enamines. | researchgate.net |

| Phosphorus Oxychloride (POCl₃) | Base / Catalyst | Used to facilitate chlorination of other substrates; potential for forming a phosphorylated aniline adduct. | oregonstate.edu |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, improving energy efficiency, and using less hazardous materials. These principles can be applied to both the synthesis of the N,N-diethylaniline precursor and the final salt formation step.

For the precursor, N,N-diethylaniline, greener methods focus on waste reduction and process efficiency. One patented method describes the recovery of N,N-diethylaniline from its hydrochloride salt by reacting it with ammonia (B1221849) gas under anhydrous conditions. google.com This process is characterized as environmentally friendly, high-yielding, and suitable for industrial production as it avoids the generation of waste liquid and gas. google.com Furthermore, research into the one-pot synthesis of the related compound N,N-dimethylaniline from nitrobenzene and methanol highlights key green strategies. rsc.orgresearchgate.net In this approach, methanol serves simultaneously as a hydrogen source, an alkylating agent, and a solvent, thereby increasing process efficiency and atom economy. rsc.org

For the synthesis of the phosphate salt itself, several green techniques are applicable. Mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, represents a scalable and environmentally friendly option. acs.org Hydrothermal synthesis, which uses water as a solvent under elevated temperature and pressure, is another established green method for producing various phosphate materials and could be adapted for this purpose. researchgate.net The broader field of condensed phosphates is increasingly viewed as a source of nanomaterials suitable for sustainable and green chemistry applications. researchgate.net

| Green Chemistry Principle | Application in Synthesis | Potential Benefit | Reference |

|---|---|---|---|

| Waste Prevention | Recovery of N,N-diethylaniline from its hydrochloride salt using ammonia gas, which produces a solid, easily separable byproduct (ammonium chloride). google.com | Eliminates liquid waste streams and simplifies product purification. | google.com |

| Atom Economy / Process Efficiency | One-pot synthesis from a nitro-aromatic precursor where a single reagent (e.g., methanol) acts as a hydrogen source, alkylating agent, and solvent. rsc.org | Reduces the number of synthetic steps, minimizes separation processes, and saves energy. | rsc.orgresearchgate.net |

| Use of Safer Solvents/Conditions | Employing hydrothermal methods (using water as a solvent) or mechanochemical synthesis (solvent-free) for the final salt formation. acs.orgresearchgate.net | Reduces reliance on volatile and often toxic organic solvents. | acs.orgresearchgate.net |

Advanced Structural Elucidation and Characterization of N,n Diethylanilinium Phosphate

Crystallographic Investigations of N,N-Diethylanilinium Phosphate (B84403) and Analogues

Single Crystal X-ray Diffraction Analysis of N,N-Diethylanilinium Salts

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the molecular and crystal structure of compounds that can be grown as high-quality single crystals. unimi.it This technique allows for the unambiguous determination of atomic connectivity, conformational details of the N,N-diethylanilinium cation, and the geometry of the phosphate anion.

While specific crystallographic data for N,N-Diethylanilinium phosphate is not extensively detailed in the surveyed literature, analysis of analogous anilinium phosphate salts provides significant insight. For instance, the structures of 4-methylanilinium dihydrogenphosphate and 4-chloroanilinium dihydrogenphosphate have been resolved, revealing layered arrangements where organic cations are situated between inorganic layers formed by H₂PO₄⁻ anions. researchgate.net In these structures, the anilinium cations are linked to the phosphate layers through a network of hydrogen bonds. Similarly, studies on salts of N,N-dimethylaniline derivatives, such as 2-(Trimethylsilylethynyl)-4-nitro-N,N-dimethylaniline, have been conducted to correlate crystal structure with physical properties. dtic.mil These analyses provide a framework for predicting the structural features of this compound, where the N,N-diethylanilinium cation would interact with the phosphate anion through similar electrostatic and hydrogen-bonding interactions.

Determination of Crystal Systems and Space Groups

The crystal system and space group are critical parameters derived from SCXRD data, defining the symmetry and periodic arrangement of molecules within the crystal lattice. Anilinium salts crystallize in a variety of crystal systems depending on the nature of the substituent on the aniline (B41778) ring and the counter-ion.

For example, 4-methylanilinium dihydrogenphosphate crystallizes in the orthorhombic system with the space group Pbca. researchgate.net Another analogue, a salt derived from 2,6-dimethylaniline, was found to adopt the triclinic system with space group P-1. researchgate.net The crystal structure of 2-(Trimethylsilylethynyl)-4-nitro-N,N-dimethylaniline was determined to be monoclinic with the space group P2₁/n. dtic.mil This variability highlights that the specific packing of this compound would determine its unique crystal system and space group.

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 4-Methylanilinium dihydrogenphosphate | Orthorhombic | Pbca | researchgate.net |

| 4-Chloroanilinium dihydrogenphosphate | Orthorhombic | Pbca | researchgate.net |

| 2,6-Dimethylanilinium 4-nitrophthalate | Monoclinic | P2(1)/c | researchgate.net |

| 2-(Trimethylsilylethynyl)-4-nitro-N,N-dimethylaniline | Monoclinic | P2₁/n | dtic.mil |

Analysis of Supramolecular Architecture and Packing Interactions

The supramolecular architecture of crystalline solids is governed by a hierarchy of intermolecular interactions, including strong hydrogen bonds and weaker forces like C-H···π and π-π stacking interactions. nih.govnih.govharvard.edu In anilinium phosphate salts, the primary interactions are the N⁺-H···O⁻ hydrogen bonds formed between the anilinium cation and the phosphate anion. researchgate.netresearchgate.net

High-Resolution X-ray Diffraction for Structural Perfection Assessment

High-resolution X-ray diffraction (HRXRD) is a powerful, non-destructive technique used to assess the crystalline quality or perfection of materials. nsrrc.org.tw Unlike standard SCXRD which focuses on structure solution, HRXRD provides detailed information about subtle structural characteristics such as lattice strain, mosaicity, and the presence of defects. nih.gov By analyzing the shape and width of diffraction peaks, one can quantify the degree of crystalline perfection. A perfect single crystal would yield very sharp, narrow diffraction peaks, whereas imperfections lead to peak broadening. nsrrc.org.tw This level of detailed structural analysis is crucial for applications where crystalline quality is paramount, as defects can significantly influence a material's electronic and optical properties.

Spectroscopic Characterization of this compound

Spectroscopic techniques are indispensable for elucidating the molecular structure of chemical compounds in various states. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the atomic-level structure and connectivity of molecules in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. nih.govresearchgate.net By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H, ¹³C, and ³¹P NMR spectra, the precise structure of this compound can be confirmed.

¹H NMR Spectroscopy: The ¹H NMR spectrum of the N,N-diethylanilinium cation is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the methyl (-CH₃) protons of the ethyl groups, as well as the proton on the positively charged nitrogen atom (N⁺-H). The aromatic protons typically appear in the range of δ 7.0-8.0 ppm. The methylene protons would appear as a quartet due to coupling with the adjacent methyl protons, likely deshielded by the adjacent positive nitrogen atom. The methyl protons would appear as a triplet. The acidic N⁺-H proton signal would likely be broad and its chemical shift dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. For the N,N-diethylanilinium cation, distinct signals are expected for the aromatic carbons and the two different carbons of the ethyl groups. The chemical shifts provide insight into the electronic environment of each carbon atom.

³¹P NMR Spectroscopy: ³¹P NMR is particularly useful for characterizing phosphorus-containing compounds. researchgate.nettorvergata.it The phosphate anion (PO₄³⁻) or its protonated forms (H₂PO₄⁻, HPO₄²⁻) in solution would give a single, sharp resonance in the ³¹P NMR spectrum. The exact chemical shift is indicative of the specific phosphate species present and can be influenced by pH and counter-ion interactions.

| Compound | Nucleus | Functional Group | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|---|

| N,N-Diethylaniline (in CDCl₃) | ¹H | Aromatic (C₆H₅) | 6.60-7.29 | nih.gov |

| Ethyl (-NCH₂CH₃) | 3.37 (q), 1.14 (t) | nih.gov | ||

| ¹³C | Aromatic (C₆H₅) | ~112-147 | nih.gov | |

| Ethyl (-NCH₂CH₃) | ~44, ~12 | nih.gov | ||

| N-ethyl-N-methylanilinium (analogue) | ¹H | Aromatic (C₆H₅) | 6.91-7.22 | rsc.org |

| Ethyl (-NCH₂CH₃) & Methyl (-NCH₃) | 3.39 (q), 1.11 (t), 2.89 (s) | rsc.org | ||

| ¹³C | Aromatic (C₆H₅) | 112.52, 116.19, 129.21, 149.06 | rsc.org | |

| Ethyl (-NCH₂CH₃) & Methyl (-NCH₃) | 46.92, 11.22, 37.55 | rsc.org |

Note: The chemical shifts for the N,N-diethylanilinium cation in this compound will differ from neutral N,N-diethylaniline due to the protonation of the nitrogen atom, which causes a general downfield shift (deshielding) of adjacent proton and carbon signals.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

FTIR and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of molecules. For this compound, these methods are instrumental in identifying functional groups and analyzing the extensive hydrogen-bonding network that defines the ionic solid.

The vibrational spectrum of this compound is a superposition of the modes from the N,N-diethylanilinium cation and the dihydrogen phosphate anion.

N,N-Diethylanilinium Cation: The most prominent feature confirming protonation is the appearance of a strong, broad absorption band associated with the N⁺-H stretching vibration , typically found in the 2500–3000 cm⁻¹ region. Other characteristic bands include the aromatic C-H stretching modes (above 3000 cm⁻¹), aliphatic C-H stretching modes of the ethyl groups (between 2850–2980 cm⁻¹), and C=C stretching vibrations within the aromatic ring (1400–1650 cm⁻¹). Vibrational studies of similar N,N-dimethylaniline compounds provide reference points for these assignments sphinxsai.comresearchgate.net.

Dihydrogen Phosphate Anion (H₂PO₄⁻): The anion has several characteristic vibrational modes. The P=O asymmetric and symmetric stretching vibrations give rise to strong bands typically in the 1000–1200 cm⁻¹ region. The P-O(H) stretching modes are found at lower wavenumbers, generally between 850–1000 cm⁻¹. Additionally, various O-P-O bending modes appear in the fingerprint region below 600 cm⁻¹ researchgate.netresearchgate.netcas.cz.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|---|

| N⁺-H | Stretching | 2500 - 3000 (Broad) | FTIR, Raman |

| C-H (Aromatic) | Stretching | 3000 - 3100 | FTIR, Raman |

| C-H (Aliphatic) | Stretching | 2850 - 2980 | FTIR, Raman |

| C=C (Aromatic) | Stretching | 1400 - 1650 | FTIR, Raman |

| P=O | Stretching | 1000 - 1200 | FTIR, Raman |

| P-O(H) | Stretching | 850 - 1000 | FTIR, Raman |

| O-P-O | Bending | 400 - 600 | FTIR, Raman |

Vibrational spectroscopy is exceptionally sensitive to hydrogen bonding researchgate.net. In the solid state, this compound is stabilized by a network of strong hydrogen bonds, primarily between the anilinium N⁺-H group (donor) and the oxygen atoms of the dihydrogen phosphate anion (acceptor).

The most direct evidence for this interaction is the significant broadening and red-shifting (shifting to lower energy) of the N⁺-H stretching band researchgate.netias.ac.in. In a non-hydrogen-bonded state, this vibration would be a relatively sharp band at a higher wavenumber. Its broad and low-frequency appearance is a hallmark of its role as a strong hydrogen bond donor.

Furthermore, the vibrational modes of the H₂PO₄⁻ anion are also perturbed by hydrogen bonding. The frequencies of the P=O and P-O(H) stretching modes can shift, and new bands corresponding to restricted rotational motions (librations) may appear at low frequencies. These interactions create a robust supramolecular architecture that connects the cations and anions into an extended network nih.gov. The strength and geometry of these N⁺-H···O-P hydrogen bonds are the dominant forces dictating the crystal packing of the salt.

Electronic Spectroscopy: UV-Visible (UV-Vis) Absorption Investigations

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound, the chromophore is the N,N-diethylanilinium cation.

The electronic absorption spectrum of the N,N-diethylanilinium cation is markedly different from that of its parent free amine, N,N-diethylaniline. This difference provides clear evidence of the protonation event at the nitrogen atom.

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring libretexts.org. The N,N-diethylanilinium cation exhibits absorption bands characteristic of a substituted benzene (B151609) ring. Upon protonation of the nitrogen atom, the nitrogen lone pair is no longer available for conjugation with the aromatic π-system. This removal of conjugation causes a significant hypsochromic shift (blue shift, to shorter wavelengths) of the primary π → π* absorption bands compared to the neutral N,N-diethylaniline molecule. The resulting spectrum more closely resembles that of toluene (B28343) or ethylbenzene, where the substituent does not extend the π-system.

n → π* Transitions: This type of transition involves promoting an electron from a non-bonding orbital (the lone pair on the nitrogen atom in the free amine) to a π* antibonding orbital of the aromatic ring libretexts.org. The neutral N,N-diethylaniline molecule exhibits a weak n → π* transition. However, upon protonation to form the N,N-diethylanilinium cation, the nitrogen lone pair is used to form the new N-H bond. Consequently, there are no non-bonding electrons available for this type of transition. The disappearance of the n → π* transition band in the spectrum of this compound is therefore a definitive indicator of the formation of the anilinium cation youtube.com.

| Molecule | Transition Type | Expected λₘₐₓ (nm) | Key Observations |

|---|---|---|---|

| N,N-Diethylaniline (Free Amine) | π → π | ~250-260 and ~300 | Conjugated system leads to longer wavelength absorption. |

| N,N-Diethylaniline (Free Amine) | n → π | >300 (Weak) | Weak, forbidden transition from N lone pair. |

| N,N-Diethylanilinium Cation | π → π | ~200-220 and ~260-270 | Hypsochromic (blue) shift; spectrum resembles benzene/toluene. |

| N,N-Diethylanilinium Cation | n → π | Absent | Nitrogen lone pair is bonded to H⁺ and unavailable for transition. |

Intermolecular Interaction Analysis

The comprehensive structural elucidation of crystalline materials like this compound extends beyond the determination of bond lengths and angles to a detailed understanding of the non-covalent forces that govern the crystal packing. These intermolecular interactions, though weaker than covalent bonds, are paramount in dictating the compound's physical and chemical properties. Advanced analytical techniques are employed to visualize, quantify, and characterize these subtle yet crucial forces.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. biointerfaceresearch.com This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities from all other molecules in the crystal. The resulting surface, the Hirshfeld surface, provides a unique picture of the molecular environment.

The surface is typically mapped with various properties, most commonly the normalized contact distance (dnorm). The dnorm is calculated from de (the distance from the surface to the nearest nucleus external to the surface) and di (the distance to the nearest nucleus internal to the surface), normalized by the van der Waals radii of the respective atoms. biointerfaceresearch.com The resulting surface is color-coded:

Red regions indicate contacts shorter than the sum of van der Waals radii, representing close intermolecular interactions, often hydrogen bonds. nih.gov

White regions denote contacts approximately equal to the van der Waals radii. nih.gov

Blue regions signify contacts longer than the van der Waals radii, indicating weaker or no significant interactions. nih.gov

In a related anilinium phosphate compound, the Hirshfeld surface mapped over dnorm reveals distinct red spots, which are indicative of strong hydrogen bonding interactions, particularly N—H…O contacts. biointerfaceresearch.comnih.gov

For a hybrid organic-inorganic phosphate crystal, the decomposition of the fingerprint plot provides a percentage contribution for each type of interaction. biointerfaceresearch.com This quantitative breakdown is crucial for understanding the relative importance of different forces in the crystal packing.

| Interaction Type | Percentage Contribution (%) |

| H···O/O···H | 41.0 |

| H···H | 38.2 |

| H···C/C···H | 17.9 |

| C···C | 2.6 |

| O···O | 0.3 |

| This table presents typical intermolecular contact percentages for a related anilinium dihydrogen phosphate compound, derived from Hirshfeld surface analysis. Data sourced from a study on a similar crystal structure. biointerfaceresearch.com |

The prominent spikes in the fingerprint plot for H···O/O···H contacts are characteristic of strong hydrogen bonding, while the large H···H contact area reflects the high proportion of hydrogen atoms on the molecular surface. biointerfaceresearch.com

Quantitative Assessment of Hydrogen Bonding Parameters

Hydrogen bonds are the most significant directional interactions in the crystal structure of this compound, primarily involving the anilinium N-H donors and the phosphate oxygen acceptors. The geometry and strength of these bonds can be quantitatively assessed by analyzing key parameters obtained from crystallographic data.

In analogous anilinium phosphate structures, the N—H…O hydrogen bonds are the primary drivers of the supramolecular assembly. biointerfaceresearch.com The N···O separation distances provide a direct measure of the strength of these interactions. These bonds can be categorized based on their length, with shorter distances indicating stronger bonds. A detailed analysis of a similar crystal structure revealed three distinct groups of N···O separations:

| Hydrogen Bond Strength | N···O Separation Range (Å) |

| Strong | 2.743 – 2.791 |

| Medium-Strong | 2.818 – 2.924 |

| Weaker | 2.965 – 3.296 |

| This table shows the classification of N···O hydrogen bond distances in an analogous anilinium dihydrogen phosphate crystal, illustrating the range of interaction strengths present. biointerfaceresearch.com |

Charge Transfer Complexation Studies Involving N,N-Diethylaniline Moieties

The N,N-diethylaniline moiety is an electron-rich aromatic system, capable of acting as an electron donor in the formation of charge-transfer (CT) complexes. researchgate.net A charge-transfer complex is formed when a partial transfer of electronic charge occurs between an electron donor molecule and an electron acceptor molecule, resulting in an electrostatic attraction that holds them together. mdpi.com This interaction is often characterized by the appearance of a new, distinct absorption band in the visible spectrum. mdpi.com

Studies on complexes involving aromatic amines, such as N,N-dimethylaniline (a close structural relative of N,N-diethylaniline), demonstrate their ability to form CT complexes with various electron acceptors like quinones or tetracyanoethylene. researchgate.netnih.gov The formation of these complexes can be investigated using spectrophotometric methods. The interaction between the donor and acceptor can lead to the formation of radical ion pairs through π-π* transitions. nih.gov

Computational Chemistry and Theoretical Investigations of N,n Diethylanilinium Phosphate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with a high degree of accuracy. These calculations solve the Schrödinger equation for a given molecule, providing information about its energy, electron distribution, and geometry. For a compound like N,N-Diethylanilinium phosphate (B84403), these methods can elucidate the intricate interactions between the N,N-diethylanilinium cation and the phosphate anion.

Density Functional Theory (DFT) has become a popular and effective method in quantum chemistry for studying the electronic structure of molecules. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, which simplifies the computational complexity compared to other methods. This approach is widely used for structural optimization, where the goal is to find the most stable three-dimensional arrangement of atoms in a molecule.

One of the primary applications of DFT is the prediction of a molecule's optimized geometry, which corresponds to the lowest energy conformation. For N,N-Diethylanilinium phosphate, this involves determining the precise bond lengths, bond angles, and dihedral angles of both the N,N-diethylanilinium cation and the phosphate anion, as well as their relative orientation in the ion pair.

Conformational analysis, a key aspect of structural optimization, explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds. In the N,N-diethylanilinium cation, this would involve examining the rotation of the ethyl groups and their orientation relative to the phenyl ring. DFT calculations can map out the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them.

Illustrative Data for Optimized Geometry of N,N-Diethylanilinium Cation

This table presents hypothetical optimized geometric parameters for the N,N-diethylanilinium cation, as would be predicted by DFT calculations. The values are representative of typical bond lengths and angles for similar organic cations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N | 1.47 Å |

| C-C (phenyl) | 1.39 Å | |

| N-C (ethyl) | 1.48 Å | |

| C-H (phenyl) | 1.08 Å | |

| C-H (ethyl) | 1.09 Å | |

| Bond Angle | C-N-C | 118° |

| C-C-C (phenyl) | 120° | |

| H-C-H (ethyl) | 109.5° |

The electronic structure of a molecule is described by its molecular orbitals, which are mathematical functions that represent the probability of finding an electron in a particular region of space. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's electronic stability and can be used to predict its color and photochemical reactivity. A large HOMO-LUMO gap generally indicates high stability, while a small gap suggests that the molecule is more reactive and can be easily excited. For this compound, DFT calculations can provide the energies of these frontier orbitals and the resulting band gap.

Illustrative Data for Frontier Molecular Orbitals of this compound

This table provides an example of the kind of data on frontier molecular orbitals that would be generated by DFT calculations for this compound. The energy values and the resulting band gap are for illustrative purposes.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 eV |

DFT calculations are also a valuable tool for simulating various spectroscopic properties, such as infrared (IR) and Raman spectra. By calculating the vibrational frequencies of a molecule, DFT can predict the positions of the absorption bands in its IR and Raman spectra. These theoretical spectra can then be compared with experimental data to validate the accuracy of the computational model and to aid in the assignment of the observed spectral features. This comparative approach allows for a more detailed understanding of the molecule's vibrational modes and the nature of its chemical bonds.

While DFT is primarily used to study the ground state of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is an extension of the method that allows for the investigation of its excited states. TD-DFT is widely used to predict the electronic absorption spectra of molecules, providing information about the energies and intensities of electronic transitions.

TD-DFT calculations can predict the wavelengths at which a molecule will absorb light, corresponding to the electronic transitions from the ground state to various excited states. For this compound, this would involve calculating the energies of the low-lying excited states and the probabilities of the transitions to these states. The results of these calculations can be used to simulate the molecule's UV-Visible absorption spectrum.

Furthermore, TD-DFT can provide insights into the nature of the excited states, such as whether they involve localized excitations within the aniline (B41778) ring or charge-transfer character between the cation and anion. This information is crucial for understanding the molecule's photophysical properties, including its potential for fluorescence. By analyzing the geometries and energies of the excited states, it is possible to predict the likely emission wavelengths and to understand the mechanisms of photodeactivation.

Illustrative Data for Predicted Electronic Transitions of this compound

This table shows a hypothetical output from a TD-DFT calculation, predicting the main electronic transitions, their corresponding absorption wavelengths, and oscillator strengths (a measure of the transition probability) for this compound.

| Transition | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 290 | 0.15 |

| S0 → S2 | 255 | 0.45 |

| S0 → S3 | 220 | 0.08 |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

NBO analysis quantifies the stabilizing interactions between filled "donor" orbitals and empty "acceptor" orbitals. These interactions, known as hyperconjugation, are key to understanding charge delocalization. The analysis calculates the second-order perturbation energy (E(2)), which represents the stabilization energy from a donor-acceptor interaction. wisc.edu A higher E(2) value indicates a stronger interaction and greater stabilization. wisc.edumaterialsciencejournal.org

For this compound, key interactions would include:

Donation from the lone pair orbitals (n) of the oxygen atoms in the phosphate anion to the antibonding orbitals (σ*) of the N-H and C-H bonds on the anilinium cation.

Delocalization from the π orbitals of the phenyl ring to the adjacent σ* orbitals.

Interactions between the lone pair on the anilinium nitrogen and antibonding orbitals within the ethyl groups.

These interactions confirm that the stability of the ionic pair is not merely due to electrostatic attraction but is enhanced by a network of orbital-level charge transfer, which weakens certain bonds while stabilizing the molecule as a whole. materialsciencejournal.org

Interactive Table: Key NBO Donor-Acceptor Interactions and Stabilization Energies (Note: The following values are representative examples for illustrative purposes based on typical NBO analyses of similar systems.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| n(O) [Phosphate] | σ(N-H) [Anilinium] | 5.8 | Inter-ionic Hydrogen Bonding |

| n(O) [Phosphate] | σ(C-H) [Ethyl] | 2.1 | Charge Transfer/Stabilization |

| π(C=C) [Ring] | σ(N-C) [Anilinium] | 3.5 | Ring-Substituent Hyperconjugation |

| n(N) [Anilinium] | σ(C-C) [Ethyl] | 4.2 | Intramolecular Hyperconjugation |

Advanced Simulation Methodologies

To understand the behavior of this compound beyond a static picture, advanced simulation methodologies are employed. These techniques model the compound's movement and interactions with its environment over time.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govtum.de By solving Newton's equations of motion for a system of interacting particles, MD simulations can predict the trajectory of each atom, revealing macroscopic properties based on this microscopic behavior. tum.de For this compound, MD simulations provide insights into its structural dynamics, conformational changes, and interactions within a condensed phase, such as in solution.

An MD simulation requires a force field—a set of parameters and potential energy functions that describe the interactions between atoms. nih.gov These simulations can model the dynamic relationship between the N,N-diethylanilinium cation and the phosphate anion, including the fluctuations in their separation distance and relative orientation. They can also illustrate the flexibility of the ethyl groups on the aniline ring and the vibrational modes of the phosphate group.

Interactive Table: Typical Parameters for an MD Simulation of this compound

| Parameter | Value/Description | Purpose |

| Force Field | CHARMM36m / AMBER | Defines the potential energy and forces between atoms. mdpi.com |

| System Size | ~500 ion pairs in a water box | Represents a statistically relevant sample of the system. |

| Temperature | 298 K (25 °C) | Simulates behavior at standard room temperature. |

| Pressure | 1 atm | Simulates behavior at standard atmospheric pressure. |

| Simulation Time | 100 nanoseconds | Allows for sufficient time to observe dynamic equilibria. |

| Time Step | 2 femtoseconds | The interval between calculations of forces and positions. |

These simulations can reveal important dynamic phenomena, such as the formation and lifetime of hydrogen bonds between the phosphate anion and the anilinium N-H group, or with surrounding water molecules. nih.gov

Simulating a solute in an explicit solvent (i.e., modeling every single solvent molecule) is computationally expensive. preprints.orgmdpi.com Implicit solvation models offer a computationally efficient alternative by representing the solvent as a continuous medium with a given dielectric constant, rather than as individual molecules. preprints.org This approach is particularly useful for studying the behavior of ionic species like this compound in aqueous systems.

Common implicit solvation models include:

Polarizable Continuum Model (PCM): This model creates a molecular-shaped cavity in the dielectric continuum, and the solute's charge distribution polarizes the continuum, which in turn creates a reaction field that interacts with the solute. mdpi.com

Conductor-like Screening Model (COSMO): COSMO is similar to PCM but treats the dielectric continuum as a conductor, which simplifies the calculation of the polarization charges on the cavity surface. mdpi.comyoutube.com

Generalized Born (GB) Model: The GB model is a faster, more approximate method that is widely used in molecular dynamics simulations to calculate the electrostatic contribution to the solvation free energy. preprints.orgmdpi.com

These models are effective at capturing the primary electrostatic effects of the solvent on the solute, such as the stabilization of the charged N,N-diethylanilinium and phosphate ions. While they may not capture specific solute-solvent interactions like hydrogen bonding as accurately as explicit models, they provide a reliable and efficient means of assessing solvation free energies and the influence of the aqueous environment on the compound's properties. mdpi.comscilit.com

Theoretical Reaction Mechanism Studies

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions, including those catalyzed by the phosphate component of the title compound.

The phosphate anion can act as a catalyst, typically by functioning as a general base or a proton-transfer agent. Computational studies can map the potential energy surface of a reaction to identify the most likely pathway. For a reaction involving the N,N-diethylanilinium cation, the phosphate anion could, for example, catalyze a reaction at the aniline nitrogen or the ethyl groups by abstracting a proton.

One plausible reaction is the phosphate-catalyzed acylation of the anilinium nitrogen. In such a scenario, the phosphate anion would act as a general base, deprotonating the N,N-diethylanilinium cation to form the more nucleophilic N,N-diethylaniline. This intermediate would then react with an acylating agent. Computational modeling can trace the entire reaction coordinate, from reactants to products, through any intermediates. ucj.org.ua

The steps in a hypothetical phosphate-catalyzed acylation could be:

Proton Abstraction: The phosphate anion removes the proton from the anilinium nitrogen.

Nucleophilic Attack: The resulting N,N-diethylaniline attacks the electrophilic center of an acylating agent.

Proton Transfer/Regeneration: The protonated phosphate (phosphoric acid) returns the proton, possibly to a leaving group, thus regenerating the phosphate catalyst.

For any proposed reaction mechanism, the most critical points along the reaction coordinate are the transition states—the high-energy configurations that represent the kinetic barrier to the reaction. johnhogan.info According to transition state theory, the rate of a reaction is determined by the energy difference between the reactants and the highest-energy transition state. johnhogan.info

Computational methods can locate these transition state structures and calculate their energies. acs.orgacs.org This allows for the determination of the activation energy (Ea) for each step of the reaction. By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed.

This profile provides a quantitative understanding of the reaction's feasibility and kinetics. For a phosphate-catalyzed reaction, the calculations would demonstrate how the presence of the phosphate anion lowers the activation energy compared to the uncatalyzed reaction, thereby explaining its catalytic effect. nih.gov

Interactive Table: Hypothetical Energy Profile for a Phosphate-Catalyzed Reaction

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants (Anilinium Phosphate + Acyl Agent) | 0.0 | Starting point of the reaction. |

| 2 | Transition State 1 (Proton Transfer) | +15.2 | Energy barrier for proton abstraction by phosphate. |

| 3 | Intermediate (Aniline + Phosphoric Acid) | +5.5 | Formation of the reactive nucleophile. |

| 4 | Transition State 2 (Nucleophilic Attack) | +22.8 | Highest energy barrier; rate-determining step. |

| 5 | Products | -10.0 | Thermodynamically favorable outcome. |

This analysis is crucial for understanding how enzymes that utilize phosphate groups, or how phosphate-based catalysts in organic synthesis, function at a molecular level. nih.govresearchgate.net

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or property-based features of chemical compounds with their biological activities or other effects. liverpool.ac.uk These models are predicated on the principle that the structure of a molecule dictates its activity. By establishing a mathematical relationship between molecular descriptors and observed activity, QSAR enables the prediction of properties for new or untested compounds.

For this compound, QSAR modeling can serve as a predictive tool to estimate its potential biological and environmental impact. Although specific QSAR studies on this compound are not extensively documented in publicly available literature, the methodologies applied to structurally similar compounds, such as aniline derivatives and other ionic liquids, provide a framework for how such predictive models could be developed. rsc.orgnih.gov

A typical QSAR study involves the following steps:

Data Set Selection: A group of structurally related compounds with known activities is chosen. For this compound, this could include a series of anilinium salts with varying substituents.

Descriptor Calculation: Molecular descriptors, which are numerical representations of molecular structure and properties, are calculated for each compound in the series. These can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are employed to create a mathematical equation that links the descriptors to the observed activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its robustness and reliability.

Research on the inhibitory effects of ionic liquids on acetylcholinesterase has identified key structural elements that influence toxicity, such as the positively charged nitrogen atom and the lipophilicity of side chains. rsc.org In the context of this compound, relevant descriptors for a QSAR model could include:

Hydrophobicity (LogP): The octanol-water partition coefficient is a crucial descriptor for predicting the environmental fate and biological uptake of a compound.

Molecular Volume and Surface Area: These descriptors provide insights into the steric interactions of the molecule with biological receptors.

Electronic Properties: Descriptors such as dipole moment and partial charges on atoms can help in understanding the electrostatic interactions that govern binding to biological targets.

To illustrate the application of QSAR for predictive modeling of this compound, a hypothetical QSAR model for predicting a specific biological activity (e.g., inhibition of a particular enzyme) could be developed. The following tables present hypothetical data that would be used in such a study.

Table 1: Hypothetical Molecular Descriptors for a Series of Anilinium Compounds

| Compound | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) |

| N,N-Dimethylanilinium phosphate | 2.31 | 219.19 | 49.33 |

| This compound | 3.15 | 247.25 | 49.33 |

| N,N-Dipropylanilinium phosphate | 4.00 | 275.30 | 49.33 |

| 4-Chloro-N,N-diethylanilinium phosphate | 3.85 | 281.69 | 49.33 |

| 4-Methyl-N,N-diethylanilinium phosphate | 3.65 | 261.28 | 49.33 |

Table 2: Hypothetical Biological Activity Data and Predicted Values from a QSAR Model

| Compound | Experimental Activity (IC50, µM) | Predicted Activity (IC50, µM) |

| N,N-Dimethylanilinium phosphate | 150 | 145 |

| This compound | 95 | 100 |

| N,N-Dipropylanilinium phosphate | 60 | 65 |

| 4-Chloro-N,N-diethylanilinium phosphate | 75 | 80 |

| 4-Methyl-N,N-diethylanilinium phosphate | 85 | 90 |

The development of robust QSAR models for this compound and related compounds would be invaluable for screening for potential biological activities and for prioritizing experimental testing, thereby saving time and resources in chemical research and risk assessment.

Advanced Applications in Chemical Synthesis and Materials Science

Catalytic Roles and Mechanisms of N,N-Diethylanilinium Phosphate (B84403)

The catalytic activity of N,N-Diethylanilinium phosphate is multifaceted, leveraging the properties of both its cationic and anionic components to influence a range of chemical transformations.

This compound can function as a catalyst primarily through the actions of its constituent ions. The parent amine, N,N-diethylaniline, is utilized as a catalyst and an intermediate in various chemical processes, particularly in the production of dyes and other organic chemicals. actylis.comnih.gov As an anilinium salt, the N,N-diethylanilinium cation can serve as a mild acid catalyst or a proton donor in reactions requiring controlled protonolysis.

Conversely, the phosphate anion is a versatile base and nucleophile. In the context of the salt, it can act as a general base, activating substrates by deprotonation, or participate directly as a nucleophile. The combination of a bulky, lipophilic cation with a phosphate anion can also facilitate phase transfer catalysis, where the salt transports the phosphate anion into an organic phase to react with a substrate that is otherwise immiscible.

Phosphoryl-transfer reactions are fundamental in many biological and chemical processes. nih.gov The phosphate anion from this compound can play a crucial role in mediating acyl transfer reactions, which are vital for constructing esters, amides, and thioesters. nih.gov The mechanism of phosphate-mediated catalysis can proceed through several pathways, including concerted (SN2-like), associative (with a pentacoordinate intermediate), or dissociative (with a metaphosphate intermediate) routes. nih.govfrontiersin.org

In a typical acyl transfer scenario, the phosphate anion can act as a nucleophilic catalyst. It attacks the electrophilic acyl carbon of a donor molecule (e.g., an acyl chloride or anhydride) to form a highly reactive acyl phosphate intermediate. This intermediate is then susceptible to nucleophilic attack by an acceptor molecule (e.g., an alcohol or amine), resulting in the transfer of the acyl group and regeneration of the phosphate catalyst. The efficiency of this process is influenced by the reaction solvent and the nature of the substrates. frontiersin.org

Table 1: Mechanistic Pathways in Phosphate-Mediated Acyl Transfer

| Mechanism Type | Description | Intermediate |

|---|---|---|

| Associative (AN + DN) | Stepwise mechanism where the nucleophile adds to the phosphorus center before the leaving group departs. | Pentacoordinate phosphorane |

| Concerted (ANDN) | A single transition state where the bond to the nucleophile forms concurrently with the cleavage of the bond to the leaving group. | Single transition state |

| Dissociative (DN + AN) | Stepwise mechanism where the leaving group departs first to form a highly reactive intermediate, which is then captured by the nucleophile. | Metaphosphate |

This table summarizes the primary mechanistic possibilities for phosphoryl-transfer reactions, which are analogous to phosphate-mediated acyl transfers. nih.govfrontiersin.org

Transition metal catalysis, particularly using palladium, is a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com While this compound is not a traditional phosphine ligand, its components can significantly influence the outcomes of these reactions. nih.gov

The phosphate anion can act as a base or a ligand in the catalytic cycle. In reactions like the Suzuki-Miyaura or Heck couplings, a base is required to activate one of the coupling partners. The phosphate anion can serve this role. Furthermore, phosphate can coordinate to the metal center, influencing its electronic properties and steric environment, which in turn affects the rates of oxidative addition and reductive elimination—key steps in the catalytic cycle. The development of new ligands, including those with phosphorus, is a key area of research for improving the efficiency and selectivity of cross-coupling reactions. nih.govrsc.org The N,N-diethylanilinium cation primarily acts as a counterion but can affect the solubility and stability of the catalytic species in the reaction medium.

This compound in Materials Science and Engineering

The ionic nature of this compound makes it a candidate for applications in materials science, particularly in the formulation of ionic liquids and the synthesis of complex inorganic-organic hybrid materials.

This compound is a type of ionic liquid (IL), which are salts with melting points below 100°C. wiley-vch.de ILs are considered "green" solvents due to their negligible vapor pressure and high thermal stability. tcichemicals.com The properties of an IL are tunable by modifying the structure of its cation and anion. elsevierpure.com In this case, the N,N-diethylanilinium cation provides bulk and organic character, while the phosphate anion influences properties like polarity and coordinating ability. researchgate.net

Phosphate-containing ionic liquids have been used in the synthesis of coordination polymers and metal-organic frameworks. For instance, the diethyl phosphate anion has been used in conjunction with the 1-ethyl-3-methylimidazolium cation to synthesize novel uranyl phosphate compounds. researchgate.net In such syntheses, the ionic liquid can act as both the solvent and a template, directing the assembly of metal ions and ligands into extended one-, two-, or three-dimensional structures. The this compound could similarly be employed to create new coordination polymers where the phosphate anion bridges metal centers and the anilinium cation occupies voids within the framework, balancing the charge and templating the structure.

Table 2: Compounds Mentioned

| Compound Name |

|---|

| N,N-Diethylaniline |

| This compound |

| 1-ethyl-3-methylimidazolium |

| Palladium |

Exploration in Novel Material Design Based on Supramolecular Interactions

The design of novel materials increasingly relies on the principles of supramolecular chemistry, where non-covalent interactions guide the self-assembly of molecules into ordered structures. Organic phosphate salts, such as this compound, are valuable building blocks in this field. The directional nature of hydrogen bonds, in conjunction with π-π stacking and van der Waals forces, allows for the construction of intricate and functional crystalline networks.

Non-linear Optical (NLO) Properties and Optical Limiting Applications

Non-linear optical (NLO) materials are crucial for modern photonics, with applications in optical data processing, optical limiting, and frequency conversion. researchgate.net Organic ionic crystals have emerged as a promising class of NLO materials due to their potential for large second-order nonlinearities. nih.gov The NLO response in these materials often originates from a significant intramolecular charge transfer between an electron donor and an electron acceptor group within the molecule.

While direct studies on this compound are not extensively detailed in the provided results, the principles can be understood from analogous compounds. For example, stilbazolium-based ionic crystals are recognized as highly favorable for NLO applications. nih.gov The efficiency of these materials is linked to the arrangement of the chromophores in a non-centrosymmetric fashion within the crystal lattice, a significant challenge as many organic compounds crystallize in centrosymmetric space groups. nih.gov Theoretical and experimental studies on related anilinium and piperazine compounds confirm their potential for NLO activity, with calculations of properties like polarizability and hyperpolarizability indicating a significant microscopic NLO response. researchgate.net

Optical limiters are devices that protect sensitive optical components and human eyes from high-intensity laser radiation. researchgate.net The mechanism often relies on nonlinear refraction or absorption. Materials with strong NLO properties are excellent candidates for these applications. researchgate.net The study of dye-doped polymer films and other organic materials has demonstrated their capability for optical limiting with low activation thresholds, suggesting that organic salts like this compound could be explored for similar protective applications. researchgate.net

Table 1: Comparison of NLO Properties in Related Organic Compounds

| Compound Class | Key Structural Feature | Typical NLO Application |

| Stilbazolium Salts nih.gov | Donor-π-Acceptor structure | THz wave generation, Electro-optics |

| Piperazine Derivatives | Six-membered ring with N atoms | Second-Harmonic Generation (SHG) |

| Pararosanilin Dyes researchgate.net | Triphenylmethane structure | Optical Limiting |

Polymer Additive Functions

Polymer additives are essential for enhancing the properties, processability, and lifespan of polymeric materials. researchgate.net Phosphorus-containing compounds, in particular, are a versatile class of additives, widely used as flame retardants, plasticizers, and stabilizers. mdpi.compcc.eu Organophosphites, for example, function as effective thermal and processing stabilizers, preventing polymer degradation and ensuring color stability during high-temperature processing. pcc.eu

Phosphate esters serve dual roles as both flame retardants and plasticizers, especially in polymers like PVC. pcc.eu As flame retardants, phosphorus compounds often work by promoting the formation of a char layer on the polymer surface, which insulates the material and prevents oxygen from reaching the flame. pcc.eu As plasticizers, they increase the flexibility and workability of the material. Given its structure, this compound could potentially function as a multifunctional additive. The phosphate component suggests flame retardant capabilities, while the organic anilinium cation could influence its compatibility and plasticizing efficiency within various polymer matrices. The specific performance would depend on factors like thermal stability and interaction with the host polymer.

Formation and Characterization of Thin Films

The fabrication of thin films allows for the modification of surface properties without altering the bulk characteristics of a material. nih.gov Techniques such as plasma polymerization, thermal evaporation, and co-deposition are used to create thin films from organic precursors for a wide range of electronic and optical applications. nih.govresearchgate.netresearchgate.net The characterization of these films is critical to understanding their structure and function. uic.eduictp.it

The formation of thin films from organic salts like this compound can be envisioned through solution-based methods or vacuum deposition. The resulting film's structure—whether amorphous or crystalline—and its surface morphology would be governed by the deposition conditions. researchgate.net Characterization would involve a suite of techniques to probe the film's properties. uic.edu

Table 2: Common Techniques for Thin Film Characterization

| Technique | Information Obtained | Reference |

| X-ray Photoelectron Spectroscopy (XPS) | Surface chemistry and elemental composition | nih.govuic.edu |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical functionalities and bonding | nih.gov |

| Scanning Tunneling Microscopy (STM) | Atomic-scale surface topography | uic.edu |

| X-ray Diffraction (XRD) | Crystalline structure and orientation | researchgate.net |

| Scanning Electron Microscopy (SEM) | Surface morphology and microstructure | researchgate.net |

This compound as an Intermediate in Organic Synthesis

Synthesis of Dyes, Pigments, and Fluorescent Labels

N,N-Dialkylanilines are fundamental precursors in the synthesis of a vast array of dyes and pigments. youtube.com Specifically, N,N-diethylaniline is a key coupling component in the production of azo dyes. The synthesis involves the reaction of a diazonium salt with an electron-rich aromatic compound, such as N,N-diethylaniline, to form the characteristic -N=N- azo linkage that constitutes the chromophore. researchgate.net

Similarly, N,N-diethylamino groups are integral to the structure of many coumarin dyes. For example, 7-(N,N-diethylamino)-4-hydroxy coumarin is used as a coupler in diazotization reactions to synthesize coumarin-azo dyes. researchgate.net These dyes are of interest for their fluorescent properties. researchgate.net this compound can serve as a stabilized, readily available source of the N,N-diethylaniline moiety for these synthetic processes. The salt form can offer advantages in terms of handling, stability, and solubility compared to the free amine, potentially facilitating cleaner reactions and easier purification of the final dye products. The development of phosphorus-containing dyes, such as fluorinated merophosphinines and phosphinines, highlights the ongoing innovation in creating thermally stable functional dyes with specific light absorption properties. mdpi.com

Precursor for Complex Organic Compounds

Beyond its role in dye synthesis, the N,N-diethylaniline structure is a building block for more complex organic molecules. The anilinium salt can act as a convenient starting material or intermediate. The phosphate anion can function as a proton shuttle or a leaving group in certain reactions, or it can be used to control the pH of a reaction medium.

Organophosphorus compounds, including those with P-N bonds, are significant in various chemical and biological contexts. mdpi.com Natural compounds like N-phosphocreatine demonstrate the importance of the phosphamide linkage in biological systems. mdpi.com While not a direct analogue, the chemistry of this compound touches upon the interface of amine and phosphate chemistry. In synthesis, the N,N-diethylaniline moiety can be incorporated into larger molecular frameworks for pharmaceuticals, agrochemicals, or materials science. The use of the phosphate salt provides a practical method for storing and deploying this versatile organic base in multi-step synthetic sequences.

Q & A

Basic Research Questions

Q. How can N,N-Diethylanilinium phosphate be synthesized and its purity confirmed?

- Methodology : React equimolar N,N-Diethylaniline with phosphoric acid in anhydrous ethanol under reflux. Purify via recrystallization in a 1:3 ethanol-water mixture. Confirm purity using - and -NMR to verify proton environments and elemental analysis (C, H, N, P) to ensure stoichiometric ratios. Residual solvents can be assessed via TGA or GC-MS .

Q. What analytical techniques are suitable for characterizing the structural properties of this compound?

- Methodology :

- X-ray diffraction (XRD) : Resolve crystal lattice parameters (e.g., space group, unit cell dimensions) using SHELXL for refinement. For example, angles like the dihedral tilt between aromatic rings (45.49°) can be determined .

- FTIR : Identify phosphate (P=O stretch ~1250 cm) and aromatic C-H vibrations (~3000 cm).

- UV-Vis spectroscopy : Analyze electronic transitions in the 250–400 nm range for π→π* and n→π* transitions in the aromatic and nitro groups .

Q. How can phosphate content in this compound be quantified experimentally?

- Methodology : Use a modified vanadate-molybdate assay. Dissolve 10 mg of the compound in 50 mL deionized water, add 2 mL of 0.5% ammonium metavanadate and 2 mL of 5% ammonium molybdate. Measure absorbance at 420 nm against a KHPO calibration curve (0–50 ppm). Report results with 95% confidence intervals and validate via ICP-OES for cross-comparison .

Advanced Research Questions

Q. How can data contradictions in crystallographic refinement of this compound derivatives be resolved?

- Methodology :

- Twinning and absorption correction : Use SADABS for multi-scan absorption correction in datasets collected on Bruker Kappa APEXII CCD diffractometers.

- Validation metrics : Compare R (e.g., 0.042) and wR (e.g., 0.117) values against SHELXL benchmarks. Discrepancies in hydrogen bonding (e.g., N–H···O distances) may require re-examining thermal displacement parameters (U) .

- Software cross-check : Validate packing motifs using Mercury’s Materials Module for intermolecular interactions (e.g., chain propagation along [110] via hydrogen bonds) .

Q. What experimental approaches assess the environmental behavior of this compound in aquatic systems?

- Methodology :

- Hydrolysis kinetics : Conduct pH-dependent stability studies (pH 4–9) at 25°C and 40°C. Monitor phosphate release via ion chromatography.

- Ecotoxicology : Use algal growth inhibition tests (e.g., Chlorella vulgaris) to measure EC values under OECD 201 guidelines. Compare phosphate release rates to eutrophication thresholds (e.g., >0.03 mg/L P) .

Q. How can intermolecular interactions in this compound crystals guide material design?

- Methodology :

- Hydrogen bond analysis : Use Mercury to map O···H distances (e.g., 2.89 Å for N–H···O) and angles (e.g., 165°).

- Packing similarity : Compare with Cambridge Structural Database entries via Mercury’s packing similarity algorithm (cutoff: 15% RMSD). This identifies isostructural analogs for co-crystal engineering .

Q. How should researchers address discrepancies in phosphate quantification across analytical methods?

- Methodology :

- Statistical validation : Calculate standard deviations across triplicate measurements and apply Grubbs’ test to identify outliers.

- Method cross-validation : Compare spectrophotometric results with ICP-OES or ion chromatography. For example, a 5% deviation between methods may indicate matrix interference (e.g., organic ligands binding molybdate) .

Q. What advanced spectroscopic methods elucidate electronic properties of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.